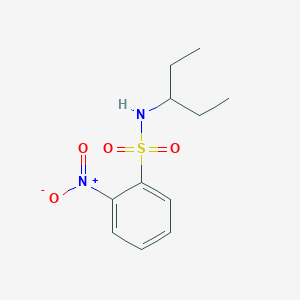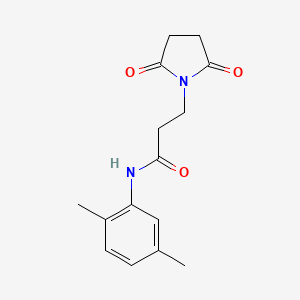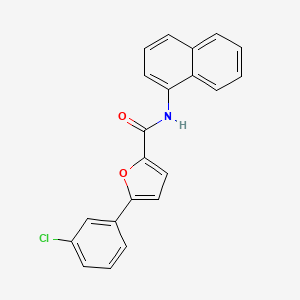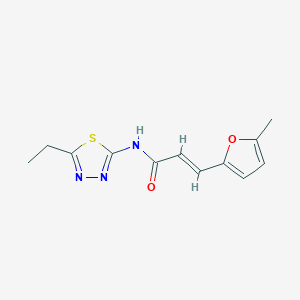
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group and an ethylpropyl group attached to a benzenesulfonamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE typically involves the nitration of aromatic amines. One common method involves reacting the aromatic amine with nitric acid in the presence of acetic acid. The molar ratio of the aromatic amine to acetic acid is maintained between 1:2 and 1:16, while the molar ratio of nitric acid to the aromatic amine is between 1.0 to 1.5 times the amount needed to complete the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and mixing, leading to higher yields and safer operations. The use of continuous flow reactors also facilitates the handling of hazardous reagents and the integration of inline separation and analysis .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The compound can undergo substitution reactions, where the nitro group or the ethylpropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparación Con Compuestos Similares
N-(1-ETHYLPROPYL)-2-NITRO-1-BENZENESULFONAMIDE can be compared with other sulfonamide derivatives, such as:
N-(1-ETHYLPROPYL)-3,4-DIMETHYL-2,6-DINITROANILINE: Known for its use as a selective herbicide.
N-(1-METHYLBUTYL)-2-NITRO-1-BENZENESULFONAMIDE: Similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.
Propiedades
IUPAC Name |
2-nitro-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-9(4-2)12-18(16,17)11-8-6-5-7-10(11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGMNBFSKOGDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B5862248.png)

![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![N-(4-acetamidophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![N-[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5862269.png)
![3-methyl-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5862270.png)
![N-(4-METHYLPHENYL)-4-[N-(PROP-2-EN-1-YL)METHANESULFONAMIDO]BENZAMIDE](/img/structure/B5862274.png)
